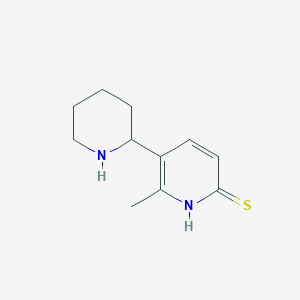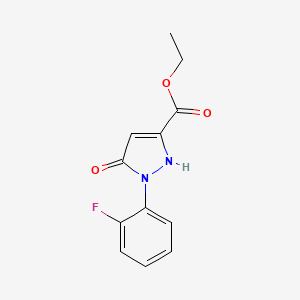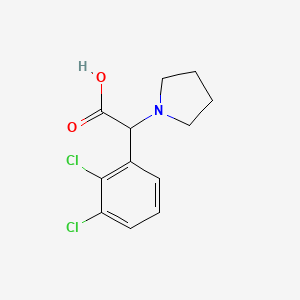![molecular formula C12H19NO6 B11813953 5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)
5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-[(2-méthylpropan-2-yl)oxycarbonyl]pipéridine-1,3-dicarboxylique est un composé chimique doté d’une structure complexe, comprenant un cycle pipéridine substitué par des groupes acide carboxylique et un groupe protecteur tert-butoxycarbonyle (Boc).
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 5-[(2-méthylpropan-2-yl)oxycarbonyl]pipéridine-1,3-dicarboxylique implique généralement la protection de l’azote de la pipéridine par un groupe Boc, suivie de l’introduction de fonctionnalités acide carboxylique. Une méthode courante consiste à faire réagir la pipéridine avec du dicarbonate de di-tert-butyle (Boc2O) en présence d’une base telle que la triéthylamine. La pipéridine protégée par Boc ainsi obtenue est ensuite soumise à d’autres réactions pour introduire les groupes acide carboxylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L’utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l’efficacité et la capacité d’évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5-[(2-méthylpropan-2-yl)oxycarbonyl]pipéridine-1,3-dicarboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l’oxygène ou pour réduire les doubles liaisons.
Substitution : Le groupe Boc peut être substitué par d’autres groupes protecteurs ou groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que l’acide chlorhydrique (HCl) ou l’acide trifluoroacétique (TFA) pour éliminer le groupe Boc.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L’acide 5-[(2-méthylpropan-2-yl)oxycarbonyl]pipéridine-1,3-dicarboxylique présente plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et comme groupe protecteur dans la synthèse peptidique.
Biologie : Le composé peut être utilisé dans l’étude des mécanismes enzymatiques et comme élément constitutif de molécules biologiquement actives.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité dotés de propriétés spécifiques.
Applications De Recherche Scientifique
5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-[(2-méthylpropan-2-yl)oxycarbonyl]pipéridine-1,3-dicarboxylique dépend de son application spécifique. Dans le développement de médicaments, le composé peut agir comme un promédicament, libérant le médicament actif lors du clivage enzymatique du groupe Boc. Les cibles moléculaires et les voies impliquées varient en fonction de la structure du médicament actif et de son effet thérapeutique souhaité.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-méthyl-1-[(2-méthylpropan-2-yl)oxycarbonyl]pipéridine-2-carboxylique : Structure similaire avec un schéma de substitution différent sur le cycle pipéridine.
Acide 5-[(2-méthylpropan-2-yl)oxycarbonyl]-3,4,6,7-tétrahydroimidazo[4,5-c]pyridine-6-carboxylique : Contient un cycle imidazo[4,5-c]pyridine au lieu d’un cycle pipéridine.
Unicité
L’acide 5-[(2-méthylpropan-2-yl)oxycarbonyl]pipéridine-1,3-dicarboxylique est unique en raison de son schéma de substitution spécifique et de la présence de groupes Boc et acide carboxylique.
Propriétés
Formule moléculaire |
C12H19NO6 |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-10(16)8-4-7(9(14)15)5-13(6-8)11(17)18/h7-8H,4-6H2,1-3H3,(H,14,15)(H,17,18) |
Clé InChI |
GRJCDTFUIMTYAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(CN(C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)
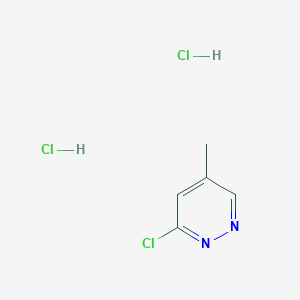


![N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813911.png)
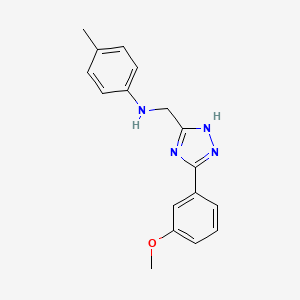

![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
